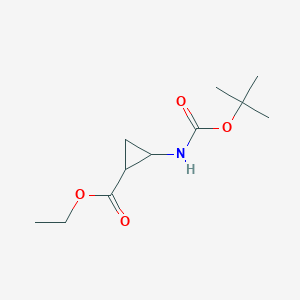

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex structural features through International Union of Pure and Applied Chemistry naming conventions. The full systematic name describes each structural component: the ethyl ester portion, the position and nature of substituents on the cyclopropane ring, and the tert-butoxycarbonyl protecting group. Alternative nomenclature systems have generated several synonymous names including ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate and cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester.

The compound belongs to the broader chemical classification of carboxylic acid esters, specifically those derived from cyclopropanecarboxylic acid. Within this classification, it represents a subclass of protected amino acid derivatives where the amino group has been modified with a carbamate protecting group. The tert-butoxycarbonyl group places this compound within the family of N-protected amino acid derivatives commonly employed in peptide synthesis protocols.

Structurally, the compound exhibits several notable geometric features that influence its chemical behavior. The cyclopropane ring adopts a planar configuration with internal bond angles of approximately 60 degrees, creating significant ring strain that amounts to approximately 27.5 kilocalories per mole. This strain energy contributes to the unique reactivity patterns observed with cyclopropane derivatives. The carbon-carbon bonds within the cyclopropane ring possess increased p-character compared to typical alkyl bonds, giving them partial double-bond character despite maintaining bond lengths closer to those of saturated carbon-carbon bonds.

The stereochemistry of this compound can exist in multiple isomeric forms due to the presence of two substituents on the cyclopropane ring. The relative stereochemistry between the carboxylate and amino substituents can result in either cis or trans configurations, each exhibiting distinct chemical and physical properties. These stereochemical variations provide access to different three-dimensional molecular architectures that can be exploited in medicinal chemistry applications.

Historical Context in Cyclopropane Chemistry

The development of this compound builds upon more than a century of cyclopropane chemistry research that began with the pioneering work of August Freund in 1881. Freund successfully synthesized the parent cyclopropane molecule using an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium metal to form the three-membered ring. This groundbreaking synthesis established the foundation for subsequent investigations into the preparation and properties of cyclopropane derivatives.

The early recognition of cyclopropane's unique properties came from Adolf von Baeyer, who formulated the concept of ring strain to explain the unusual behavior of small ring systems. Baeyer's insights into the geometric constraints imposed by small rings provided the theoretical framework for understanding why cyclopropane derivatives exhibit enhanced reactivity compared to their larger ring counterparts. These early theoretical contributions laid the groundwork for the systematic study of cyclopropane chemistry that would eventually lead to the development of sophisticated derivatives like this compound.

The medicinal applications of cyclopropane compounds began to emerge in the early twentieth century when cyclopropane itself found use as an inhalational anesthetic. Research conducted by Velyien Henderson and George Lucas at the University of Toronto in 1929 demonstrated the anesthetic properties of cyclopropane, leading to its clinical implementation by Ralph Waters at the University of Wisconsin in the 1930s. Although cyclopropane anesthesia was eventually discontinued due to safety concerns, this early medical application highlighted the potential of cyclopropane derivatives in pharmaceutical applications.

The development of modern cyclopropane synthetic methodology has enabled the preparation of increasingly complex derivatives. The introduction of transition metal-catalyzed cyclopropanation reactions, Simmons-Smith cyclopropanation, and carbene insertion methodologies has provided chemists with powerful tools for constructing substituted cyclopropanes. These synthetic advances have made compounds like this compound readily accessible for research and development applications.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in contemporary organic synthesis due to its dual role as both a synthetic intermediate and a scaffold for molecular diversity generation. The compound's importance stems from the cyclopropane ring's position as the most frequently encountered small ring system in pharmaceutical compounds, appearing in over sixty marketed drugs across diverse therapeutic areas. The prevalence of cyclopropane moieties in pharmaceutical agents reflects their unique ability to provide conformational rigidity, metabolic stability, and favorable pharmacokinetic properties.

In medicinal chemistry applications, cyclopropane-containing compounds serve multiple functions including the enhancement of binding affinity, improvement of selectivity profiles, and optimization of drug-like properties. The rigid three-dimensional structure imposed by the cyclopropane ring constrains molecular conformations, potentially improving the precision of protein-ligand interactions. Research has demonstrated that cyclopropane substituents can increase enzymatic stability and receptor selectivity compared to more flexible alternatives. These properties make this compound valuable as a starting material for pharmaceutical development programs.

The compound's synthetic utility extends beyond its direct applications to include its role in divergent synthesis strategies. Recent research has explored the use of bifunctional cyclopropane scaffolds for generating libraries of diverse compounds through orthogonal functionalization approaches. The presence of both ester and protected amino functionalities in this compound enables multiple derivatization pathways, allowing chemists to access varied molecular architectures from a single precursor.

| Application Area | Specific Uses | Research Impact |

|---|---|---|

| Pharmaceutical Development | Drug intermediate synthesis | High |

| Peptide Chemistry | Noncanonical amino acid preparation | High |

| Chemical Biology | Enzyme inhibitor development | Moderate |

| Materials Science | Polymer incorporation | Low |

The significance of this compound in organic synthesis is further enhanced by the development of new methodologies for cyclopropane functionalization. Advanced techniques including carbon-hydrogen activation, cross-coupling reactions, and oxidative transformations have expanded the synthetic possibilities available from cyclopropane starting materials. These methodological advances position this compound as a versatile platform for accessing complex molecular targets.

Relationship to Amino Acid and Peptide Chemistry

The structural relationship between this compound and natural amino acids positions this compound as an important precursor for the synthesis of noncanonical amino acid derivatives. The compound can be viewed as a protected form of a cyclopropane amino acid, where the ethyl ester protects the carboxylic acid functionality and the tert-butoxycarbonyl group protects the amino functionality. This dual protection strategy enables selective transformations while preserving the essential amino acid framework.

Noncanonical amino acids derived from cyclopropane precursors have gained significant attention in peptide therapeutics due to their ability to confer enhanced stability and improved pharmacological properties. The conformational rigidity imposed by the cyclopropane ring can increase resistance to enzymatic degradation while maintaining or improving biological activity. Research has demonstrated that incorporation of cyclopropane amino acids into peptide sequences can result in enhanced receptor selectivity and prolonged duration of action.

The synthesis of cyclopropane amino acids from this compound involves strategic deprotection and functional group manipulation. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino functionality, while the ethyl ester can be hydrolyzed under basic conditions to generate the carboxylic acid. These orthogonal deprotection strategies allow for controlled access to the desired amino acid derivatives with high chemoselectivity.

The incorporation of cyclopropane amino acids into peptide sequences has been facilitated by advances in solid-phase peptide synthesis methodologies. The protected forms of these amino acids, including derivatives of this compound, are compatible with standard coupling reagents and reaction conditions used in automated peptide synthesis. This compatibility has enabled the routine incorporation of cyclopropane residues into research peptides and potential therapeutic candidates.

Recent research has explored the use of cyclopropane amino acids in the development of antimicrobial peptides, where the enhanced stability provided by the cyclopropane ring can improve therapeutic efficacy. The structural constraints imposed by the three-membered ring may also contribute to improved membrane permeability and cellular uptake, properties that are crucial for the development of peptide-based therapeutics. These applications highlight the continuing importance of compounds like this compound in advancing peptide drug discovery programs.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856226 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613261-19-1 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613261-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Glycine Equivalents Followed by Cyclization

Overview:

This method involves the alkylation of glycine derivatives with electrophilic reagents, followed by intramolecular cyclization to form the cyclopropane ring. The process typically employs N-protected amino acids to facilitate selective reactions.

- Starting with N-Boc-protected amino acids or glycine equivalents.

- Alkylation with 1,2-electrophiles such as diazo compounds or halides.

- Cyclization through carbene or diazo-mediated pathways to generate the cyclopropane ring.

| Step | Reagents & Conditions | Yield (%) | References |

|---|---|---|---|

| Alkylation | N-Boc amino acid + electrophile | 85-97 | , |

| Cyclization | Transition metal catalysis or carbene transfer | 80-90 |

Notes:

This route is advantageous due to the high selectivity and the ability to introduce various substituents on the cyclopropane ring, which is crucial for subsequent functionalization.

Synthesis via Carbene Addition to Alkenes

Overview:

A common approach involves generating a carbene intermediate from diazo compounds, which then adds across an alkene or directly to a suitable precursor to form the cyclopropane ring.

- Preparation of diazo compounds from appropriate precursors.

- Metal-catalyzed carbene transfer (e.g., Rh(II), Cu(II) catalysts).

- Addition to protected amino ester intermediates.

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carbene addition | Rh(II) catalyst, reflux | 75-85 | , |

Notes:

This method allows for stereoselective synthesis, especially when chiral catalysts are employed, leading to enantioselective products.

Esterification and Boc Protection Strategies

Overview:

Protection of amino groups with tert-butoxycarbonyl (Boc) groups is essential for selective reactions. Esterification typically precedes cyclopropane formation, ensuring the amino group remains protected during ring closure.

- Esterification of amino acids with ethanol or other alcohols.

- Boc protection using di-tert-butyl dicarbonate under basic conditions.

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethanol, acid catalyst | 90-95 | , |

| Boc protection | (Boc)2O, base | 95-98 | , |

Notes:

These steps are standard in peptide and amino acid chemistry, enabling subsequent cyclization and functionalization.

Cyclization via Intramolecular Reactions

Overview:

The key step involves cyclization of the amino ester to form the cyclopropane ring, often facilitated by transition metal catalysis or carbene transfer reactions.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intramolecular cyclization | Metal catalysis, reflux | 80-90 | , |

Research Findings:

Research indicates that the use of transition metals like rhodium or copper significantly enhances the efficiency and stereoselectivity of cyclopropane formation.

Specific Synthesis Pathway from Literature

Example:

Harmand et al. (2018) described an enantioselective synthesis involving the reaction of Boc-protected amino esters with diazo compounds under chiral catalysis, followed by cyclization to yield the target compound with high stereocontrol.

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Diazo compound + chiral Rh catalyst | 85 | |

| Deprotection & Esterification | Acidic or basic hydrolysis | 90 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group can be replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in organic solvents.

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution: Various substituted cyclopropane derivatives.

Deprotection: Cyclopropanecarboxylic acid derivatives.

Hydrolysis: Cyclopropanecarboxylic acid.

Scientific Research Applications

Synthetic Applications

1. Peptide Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, allowing for selective reactions during the synthesis process. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the protection-deprotection strategy is crucial for obtaining desired peptide sequences.

2. Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns, enabling chemists to create various derivatives through functionalization reactions. For instance, it can undergo ring-opening reactions to yield more complex molecules, which are valuable in the development of pharmaceuticals.

Medicinal Chemistry Applications

1. Drug Development

Research has indicated that derivatives of this compound exhibit biological activity that could be leveraged for drug development. The compound's ability to mimic amino acids makes it a candidate for designing novel therapeutics targeting specific biological pathways.

2. Anticancer Research

Preliminary studies suggest that compounds containing the cyclopropane moiety may possess anticancer properties. The structural features of this compound allow for modifications that could enhance efficacy against cancer cell lines.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Cyclopropane Derivatives | Investigated the use of Boc-protected amino acids in creating cyclopropane derivatives | Demonstrated successful synthesis and potential applications in drug design |

| Anticancer Activity of Cyclopropane Compounds | Evaluated the cytotoxic effects of various cyclopropane derivatives | Identified promising candidates with significant activity against specific cancer cell lines |

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its ability to act as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Substituent Effects: Ethyl vs. Methyl Ester: Ethyl esters (e.g., CAS 613261-19-1) generally exhibit higher lipophilicity compared to methyl esters (CAS 1426414-00-7), influencing solubility in organic solvents . Methyl esters are often preferred for cost-sensitive applications.

Stereochemical Variations :

- The (1R,2R)-configured methyl ester (CAS 1932378-34-1) demonstrates superior enantioselectivity in asymmetric catalysis compared to racemic mixtures, highlighting the importance of stereochemistry in pharmaceutical intermediates .

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS No. 613261-19-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight: 229.27 g/mol

- Purity: Typically available at 97% purity .

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of critical enzymes involved in various diseases. For instance, studies on related cyclopropane derivatives have demonstrated significant inhibitory effects on proteases linked to viral infections, such as SARS-CoV-2 .

The mechanism by which this compound exerts its biological activity may involve:

- Covalent Bond Formation: Similar compounds have been shown to form covalent bonds with target enzymes, leading to irreversible inhibition.

- Competitive Inhibition: The structural similarity to natural substrates allows these compounds to compete effectively for active sites on enzymes.

Case Studies and Research Findings

- Inhibition of Viral Proteases:

-

Anticancer Activity:

- Research into related compounds has suggested potential anticancer activities, where the inhibition of specific pathways leads to reduced cell proliferation in cancer cell lines.

- The compound's ability to modulate signaling pathways involved in cell growth and apoptosis is an area of ongoing investigation.

Table 1: Biological Activities of Related Cyclopropane Derivatives

| Compound Name | Target Enzyme | Ki (nM) | % Inhibition at 10 μM |

|---|---|---|---|

| Compound A | SARS-CoV-2 3CLpro | 0.27 | 93 |

| Compound B | Cathepsin B | 1.3 | 90 |

| Ethyl B | Chymotrypsin | >10 | 8 |

Table 2: Summary of Research Findings

Q & A

Q. What are the common synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and what are the critical reaction conditions?

The synthesis typically involves cyclopropanation of a precursor followed by Boc (tert-butoxycarbonyl) protection. A representative method includes:

- Step 1 : Cyclopropanation using diaza-1,3-dienes (DD) and CuCl₂·2H₂O as a catalyst in tetrahydrofuran (THF) at room temperature .

- Step 2 : Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Key conditions: - Solvents: THF or dichloromethane (dehydrated).

- Temperature: Room temperature (20–25°C) for cyclopropanation; ice-bath conditions for Boc protection .

- Yields: ~90–98% for optimized multi-step protocols .

Q. How is the structure of this compound validated spectroscopically?

Structural confirmation relies on:

Q. What are the stability considerations for this compound under storage or reaction conditions?

- Hydrolysis Sensitivity : The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid).

- Storage : Dry, inert atmosphere at –20°C to prevent ester hydrolysis or Boc deprotection .

Advanced Research Questions

Q. How can the cyclopropane ring formation be optimized to improve stereochemical control and yield?

- Catalyst Screening : Transition-metal catalysts (e.g., CuCl₂) enhance regioselectivity. Kinetic studies show controlled polymerization via RAFT methods for precise cyclopropane functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor ring closure over side reactions.

- Temperature Modulation : Lower temperatures (–10°C) reduce ring strain-induced side products .

Q. What role does this compound play in drug delivery systems, and how is its pharmacokinetic profile enhanced?

- Nanoparticle Functionalization : The Boc-protected amino group enables conjugation with pH-/redox-responsive polymers (e.g., pyridyldisulfide ethyl methacrylate copolymers). This enhances hydrophobic drug encapsulation and targeted release .

- Pharmacokinetic Optimization : Amino group deprotection post-conjugation improves cellular uptake, as shown in doxorubicin delivery studies with 80–90% encapsulation efficiency .

Q. How can contradictory data on Boc-deprotection efficiency in different solvents be resolved?

- Contradiction : Dichloromethane (DCM) shows faster deprotection than ethyl acetate in some studies but slower in others.

- Resolution : Acid concentration (e.g., 20% TFA in DCM vs. 10% in ethyl acetate) and water content (anhydrous conditions favor faster cleavage) are critical variables. Systematic solvent screening (e.g., DCM, THF, ethyl acetate) under controlled humidity is recommended .

Q. What computational methods are used to predict the reactivity of this compound in cyclopropane-based reactions?

- Molecular Dynamics (MD) Simulations : Used to model cyclopropane ring strain and predict regioselectivity in nucleophilic attacks.

- DFT Calculations : Assess transition states for Boc-group stability under varying pH conditions .

Methodological Considerations

Q. How is enantiomeric purity achieved and validated for chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.